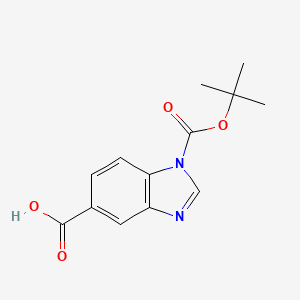

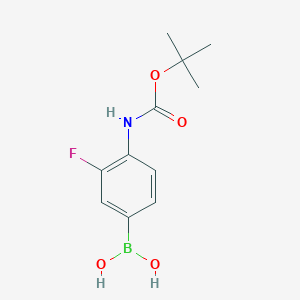

1-ベンジル-3,3-ジメチルピペリジン-4-オール

概要

説明

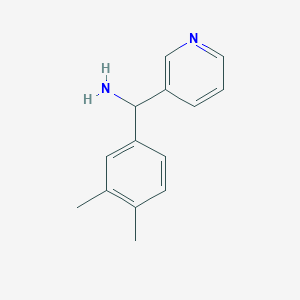

The compound "1-Benzyl-3,3-dimethylpiperidin-4-OL" is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are of significant interest due to their presence in various pharmacologically active molecules and their potential use in the synthesis of pharmaceuticals .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves the formation of a piperidin-4-one structure, which can be further modified. For instance, the synthesis of 1-benzyl-4-(chloromethyl)piperidine is described as a precursor for potential pharmaceuticals . Similarly, the synthesis of various 2,6-diarylpiperidin-4-one O-benzyloximes and 1-benzyl-3-alkyl-2,6-diarylpiperidin-4-ones has been reported, which involves condensation reactions and characterizations by NMR spectral studies . Additionally, the synthesis of trans-3-amino-1-benzylpiperidin-4-ols through regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides has been presented, highlighting the potential for creating stereochemical analogues of antitumor alkaloids .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often elucidated using NMR spectroscopy and X-ray diffraction. For example, the stereochemistry of 1-benzyl-3-ethyl-2,6-diphenylpiperidin-4-one was determined using 2D NMR techniques and confirmed by single-crystal XRD analysis, revealing a chair conformation with equatorial orientation of substituents . Similarly, the stereochemistry of highly crowded N-benzylpiperidones was investigated, showing that these compounds also adopt a chair conformation .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their transformation into pharmacologically active compounds. The reaction of 1-benzyl-4-(chloromethyl)piperidine with purines in a basic medium leads to the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives . The synthesis of trans-1-amino-4-benzyl-2,6-dimethylpiperazine, an intermediate of semi-synthetic rifamycins, involves condensation and cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are characterized by their spectral data and reactivity. The NMR spectral assignments provide insights into the conformational preferences of the compounds, as seen in the case of 2,6-diarylpiperidin-4-one O-benzyloximes . The antimicrobial profiles of novel 3-benzyl-2,6-diarylpiperidin-4-one derivatives have been evaluated, showing significant activity against various bacterial and fungal strains . Additionally, the synthesis and configuration of trans-1-amino-4-benzyl-2,6-dimethylpiperazine highlight the importance of stereochemistry in the biological activity of these compounds .

科学的研究の応用

医薬品化合物の合成

1-ベンジル-3,3-ジメチルピペリジン-4-オール: は、さまざまな医薬品化合物の合成における重要な中間体として機能します。 その構造は、20種類以上の医薬品クラスに存在するピペリジン誘導体の形成において重要です 。この化合物の汎用性により、幅広い薬理活性分子を創出できます。

中枢神経系(CNS)薬物の開発

ピペリジンコアの存在により、1-ベンジル-3,3-ジメチルピペリジン-4-オールはCNS薬物の開発に役立ちます。 ピペリジン誘導体は血液脳関門を通過することが知られており、神経疾患の治療に適した候補となっています 。

抗炎症剤

研究によると、ピペリジン誘導体は抗炎症作用を示します。 そのため、1-ベンジル-3,3-ジメチルピペリジン-4-オールは抗炎症剤の合成に使用でき、関節炎などの炎症性疾患の治療に役立ちます 。

鎮痛剤

この化合物の構造的特徴は、鎮痛剤の製造における貴重な前駆体となっています。 これらの薬物は、意識を失うことなく痛みを軽減するように設計されており、ピペリジン誘導体は鎮痛作用の可能性についてしばしば検討されています 。

抗菌および抗生物質の用途

1-ベンジル-3,3-ジメチルピペリジン-4-オール: は、抗菌および抗生物質の製造に用途があることが判明しています。 その修飾により、さまざまな細菌株に対抗できる化合物が生成され、感染症の分野に貢献しています 。

有機合成における触媒

直接的な医薬品用途に加えて、1-ベンジル-3,3-ジメチルピペリジン-4-オールは有機合成プロセスにおける触媒としても使用されます。 その化学構造は、複雑な有機分子の構築に不可欠な環化やアミノ化などのさまざまな反応を促進できます 。

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . There are several precautionary statements associated with it, including recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and others .

特性

IUPAC Name |

1-benzyl-3,3-dimethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-14(2)11-15(9-8-13(14)16)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTKRTQMBDUPHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1O)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626194 | |

| Record name | 1-Benzyl-3,3-dimethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

324769-02-0 | |

| Record name | 3,3-Dimethyl-1-(phenylmethyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324769-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-3,3-dimethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

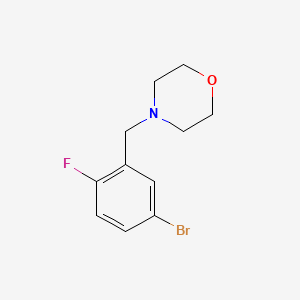

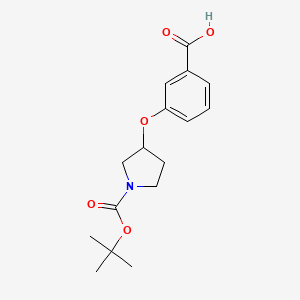

![3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1291964.png)